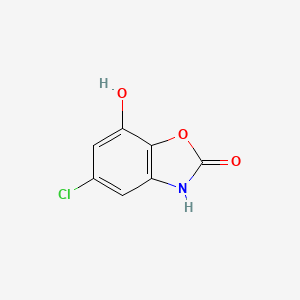

5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

5-chloro-7-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(5(10)2-3)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBRUPNSRPOJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 2-amino-5-chloro-7-hydroxyphenol (5.0 g, 0.03 mol) is dissolved in DMF (15 mL), followed by the addition of urea (1.8 g, 0.03 mol). The mixture is refluxed at 60°C for 3–4 hours, during which ammonia gas is liberated. The reaction progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:2) as the mobile phase. Upon completion, the mixture is poured into ice-cold water, yielding a precipitate that is filtered and recrystallized from ethanol.

Post-Cyclization Functionalization

An alternative approach involves introducing the hydroxy group after forming the benzoxazolone core. For example, 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one can be hydroxylated at the 7-position using directed ortho-metalation (DoM) strategies. This method leverages the directing effects of substituents to achieve selective functionalization.

Directed Ortho-Metalation Protocol

-

Lithiation : Treat 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (1.0 g, 5.4 mmol) with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.

-

Electrophilic Quenching : Introduce a hydroxy group by reacting the lithiated intermediate with trimethylborate (B(OMe)₃), followed by oxidative workup with hydrogen peroxide (H₂O₂).

Yield and Characterization

-

Yield : 60–70% after purification by column chromatography.

-

Spectroscopic Data :

Protection/Deprotection Strategies

To circumvent issues with regioselectivity, a protecting group strategy can be employed. For instance, a methoxy group at the 7-position can be introduced during cyclization and later demethylated to yield the hydroxy group.

Synthetic Steps

Optimization Data

| Step | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Urea | 60°C | 3 | 85 |

| Demethylation | BBr₃ | 0°C → RT | 2 | 75 |

Analytical Characterization and Validation

All synthesized compounds must undergo rigorous characterization to confirm their structure and purity. Key methods include:

Spectroscopic Analysis

-

Mass Spectrometry (MS) : Molecular ion peak at m/z = 199.5 [M+H]⁺ for this compound.

-

Elemental Analysis : Calculated for C₇H₅ClNO₃: C, 45.30%; H, 2.72%; N, 7.55%. Found: C, 45.28%; H, 2.70%; N, 7.53%.

Challenges and Alternative Approaches

Limitations of Current Methods

-

Low Yields in Demethylation : The use of BBr₃, while effective, often necessitates stringent anhydrous conditions to prevent side reactions.

-

Sensitivity of Hydroxy Group : The free hydroxy group can participate in unwanted side reactions during cyclization, necessitating protection in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Oxidation: Formation of 5-chloro-7-oxo-2,3-dihydro-1,3-benzoxazol-2-one.

Reduction: Formation of 5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazole.

Substitution: Formation of various substituted benz

Biological Activity

5-Chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

This compound is characterized by the presence of a benzene and an oxazole ring. The synthesis typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 5-chloro-2-aminophenol with chloroacetic acid in the presence of a base, leading to the formation of the benzoxazole ring structure .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells . The mechanisms underlying this activity often involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-7-hydroxy-benzoxazole | MCF-7 | 15.0 |

| 5-Chloro-7-hydroxy-benzoxazole | A549 | 12.5 |

| 5-Chloro-7-hydroxy-benzoxazole | HepG2 | 10.0 |

Data adapted from various studies on benzoxazole derivatives .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) were determined for several strains:

Table 2: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-7-hydroxy-benzoxazole | Bacillus subtilis | 25 |

| 5-Chloro-7-hydroxy-benzoxazole | Escherichia coli | 30 |

| 5-Chloro-7-hydroxy-benzoxazole | Pichia pastoris | 20 |

Data compiled from antimicrobial screening studies .

The biological activity of this compound is attributed to its ability to interact with cellular targets. For anticancer activity, it is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins . In terms of antimicrobial action, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of benzoxazole derivatives:

- Study on Breast Cancer Cells : A study evaluated the effects of various benzoxazole derivatives on MCF-7 cells, revealing that modifications at specific positions significantly enhanced cytotoxicity .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against E. coli and Bacillus subtilis, demonstrating that certain substitutions on the benzoxazole ring improved antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorzoxazone (5-Chloro-2,3-Dihydro-1,3-Benzoxazol-2-One)

- Structural Differences : Lacks the hydroxyl group at position 6.

- Physicochemical Properties: IR Spectrum: No O-H stretch (vs. ~3200–3500 cm⁻¹ in the target compound) . Pharmacological Activity: Clinically used as a muscle relaxant via inhibition of calcium/potassium ion channels .

- Key Insight : The absence of the 7-hydroxy group in chlorzoxazone increases lipophilicity, likely enhancing blood-brain barrier penetration and muscle relaxant efficacy.

5-Bromo-7-Chloro-2,3-Dihydro-1,3-Benzoxazol-2-One

- Physicochemical Properties :

Benzodithiazine Derivatives (–4)

- Example: 6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7, ). Structural Features: Sulfone (SO₂) groups, hydrazine linkers, and hydroxyl/methyl substituents. Physicochemical Properties:

- High melting points (300–315°C) due to sulfone groups and rigid aromatic cores .

- IR Peaks: 3485 cm⁻¹ (O-H), 1615 cm⁻¹ (C=N), and 1345 cm⁻¹ (SO₂) .

- Key Insight : Sulfone groups enhance thermal stability but reduce solubility compared to benzoxazolones.

Triazole-Benzoxazole Hybrids ()

- Example : 5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione.

- Structural Features : Triazole-thione moiety and chlorophenyl substitution.

- Physicochemical Properties :

- IR Peaks: 3307 cm⁻¹ (N-H), 1649 cm⁻¹ (C=N), 1275 cm⁻¹ (C=S) .

Data Table: Comparative Analysis of Key Compounds

*Hypothesized based on benzoxazolone analogs in .

Research Findings and Implications

- Hydroxyl Group Impact: The 7-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs like chlorzoxazone, likely altering solubility and target engagement. For example, hydroxylation may reduce CNS penetration but improve binding to peripheral targets.

- Halogen Effects : Chlorine at position 5 is conserved in many analogs, suggesting its critical role in electronic modulation. Bromine substitution () may enhance steric effects but reduce metabolic stability.

- Structural Rigidity : Benzodithiazine derivatives (–4) exhibit higher thermal stability due to sulfone groups, whereas benzoxazolones may offer better solubility for drug formulation.

Q & A

Basic Question: What are the standard synthetic routes for 5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from substituted benzoxazole precursors. For example, chlorination of a hydroxybenzoxazole intermediate under controlled conditions (e.g., using POCl₃ or SOCl₂) can introduce the chlorine substituent. Cyclization steps may employ dehydrating agents like PPA (polyphosphoric acid) or catalytic acid/base conditions to form the 2,3-dihydro-1,3-benzoxazol-2-one core .

- Purity Optimization : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic Question: What spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons, hydroxyl groups, and the oxazolone ring. The hydroxyl proton typically appears as a broad singlet (~δ 10-12 ppm) .

- FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C-O (1200–1300 cm⁻¹), and O-H (3200–3600 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Question: How can researchers assess the compound’s stability under varying pH conditions for pharmacological applications?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Use first-order kinetics to calculate half-life (t₁/₂) and identify degradation products. For example, acidic conditions may hydrolyze the oxazolone ring, while alkaline conditions could dechlorinate the aromatic ring .

- Structural Confirmation : Isolate degradation products and characterize via LC-MS/MS and NMR .

Advanced Question: What in vitro assays are suitable for evaluating the compound’s interaction with biological targets?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to assess affinity for GABAₐ receptors or other CNS targets, given structural similarities to benzodiazepine derivatives .

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ATP-Glo™ for kinase activity). IC₅₀ values can quantify potency .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to explore anticancer potential .

Advanced Question: How can computational methods resolve contradictions in experimental data (e.g., conflicting binding affinities)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or MOE to model ligand-receptor interactions. Compare docking scores with experimental IC₅₀ values to validate binding modes .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess dynamic stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .

- QSAR Modeling : Build regression models using descriptors (e.g., logP, polar surface area) to predict biological activity and identify outliers in experimental datasets .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves (EN 374 tested), lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal. Avoid draining into water systems .

- Ventilation : Ensure local exhaust ventilation during weighing and reactions to minimize inhalation risks .

Advanced Question: How can researchers design experiments to investigate the compound’s regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Substitution Reactions : React the compound with HNO₃/H₂SO₄ (nitration) or Br₂/FeBr₃ (bromination). Monitor reaction progress via TLC.

- Regioselectivity Analysis : Use ¹H NMR to identify substitution patterns (e.g., meta vs. para nitro groups). Computational electron density maps (DFT calculations, Gaussian 09) can predict reactive sites .

- Competitive Experiments : Compare yields of isomers under varying conditions (temperature, solvent polarity) to optimize selectivity .

Basic Question: What chromatographic methods are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase methanol/water (70:30 v/v), flow rate 1.0 mL/min, UV detection at 280 nm .

- Calibration Curve : Prepare standards (0.1–100 µg/mL) and validate linearity (R² > 0.99). Use internal standards (e.g., caffeine) to correct for matrix effects .

Advanced Question: How can isotopic labeling (e.g., ¹⁴C or ²H) aid in studying the compound’s metabolic fate?

Methodological Answer:

- Synthesis of Labeled Compound : Introduce ¹⁴C at the chlorophenyl ring via Ullmann coupling with ¹⁴C-labeled iodobenzene .

- In Vivo Studies : Administer the labeled compound to rodent models. Collect blood, urine, and feces over 72 hrs.

- Metabolite Identification : Use LC-MS with radioisotope detection to trace ¹⁴C-labeled metabolites. Compare fragmentation patterns with unlabeled analogs .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

Methodological Answer:

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, stoichiometry).

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR or Raman spectroscopy for real-time reaction tracking .

- Quality Control : Enforce strict specifications for intermediates (e.g., ≥98% purity via HPLC) and validate reproducibility across 3 pilot batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.